Product packaging for 1-(butylsulfonyl)-2-methylindoline(Cat. No.:)

1-(butylsulfonyl)-2-methylindoline

Cat. No.: B5348259
M. Wt: 253.36 g/mol
InChI Key: NESIPWZWSKCRJE-UHFFFAOYSA-N
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Description

1-(butylsulfonyl)-2-methylindoline is a synthetic organic compound featuring an indoline scaffold substituted with a butylsulfonyl group. This structure combines a nitrogen-containing heterocycle with a sulfone functional group, making it a molecule of interest in various medicinal chemistry and drug discovery research applications . The butylsulfonyl moiety can influence the molecule's electronic properties, solubility, and potential to interact with biological targets, particularly enzymes . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules. Its potential mechanism of action in specific biological contexts is hypothesized to involve targeted modulation of protein function, though its precise applications and mechanistic pathways are proprietary and require further investigation by the research community. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with a comprehensive understanding of safe laboratory practices for organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2S B5348259 1-(butylsulfonyl)-2-methylindoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylsulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-4-9-17(15,16)14-11(2)10-12-7-5-6-8-13(12)14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESIPWZWSKCRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1C(CC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of 1 Butylsulfonyl 2 Methylindoline

Advanced Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent structure of a molecule, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(butylsulfonyl)-2-methylindoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

In a typical ¹H NMR spectrum, the signals for the protons of the butylsulfonyl group would appear in the upfield region. The terminal methyl group (CH₃) would be expected to be a triplet, while the three methylene (B1212753) groups (CH₂) would present as complex multiplets. The 2-methyl group on the indoline (B122111) ring would appear as a doublet, coupled to the adjacent methine proton at the C2 position. The aromatic protons on the benzene (B151609) ring of the indoline core would resonate in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns revealing their substitution pattern and coupling to each other.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The presence of the electron-withdrawing sulfonyl group would cause a downfield shift for the adjacent carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on the analysis of 2-methylindoline (B143341) and related N-sulfonylated compounds. Actual experimental values may vary.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl-CH₃ 0.8 - 1.0 (triplet) 13 - 15
Butyl-CH₂ 1.3 - 1.8 (multiplets) 21 - 26
Butyl-CH₂ (adjacent to SO₂) 3.0 - 3.4 (triplet) 50 - 55
2-CH₃ (Indoline) 1.2 - 1.4 (doublet) 18 - 22
C2-H (Indoline) 4.2 - 4.6 (multiplet) 60 - 65
C3-H₂ (Indoline) 2.8 - 3.3 (multiplets) 30 - 35
Aromatic C-H (Indoline) 6.8 - 7.5 (multiplets) 110 - 145

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source would be the method of choice. acs.org HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₁₃H₁₉NO₂S. Its monoisotopic mass can be calculated with high precision. By observing the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in the mass spectrum and matching its measured mass to the calculated mass within a very narrow tolerance (typically <5 ppm), the elemental composition can be confidently confirmed. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which can further validate the structure by showing the loss of fragments like the butyl group or the entire sulfonyl moiety.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₉NO₂S
Calculated Monoisotopic Mass 269.11365
Common Adducts (Positive Ion Mode) [M+H]⁺, [M+Na]⁺
Calculated Mass of [M+H]⁺ 270.12148

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent bands would be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which are expected to appear in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the substitution on the indoline nitrogen. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic (butyl and methyl) groups, and C=C stretching vibrations for the aromatic ring. The spectrum of the parent compound, 2-methylindoline, shows characteristic bands for the aromatic ring and the aliphatic portions, which would also be present in the N-sulfonylated derivative. nist.govspectrabase.com

Table 3: Key Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Sulfonyl (SO₂) Asymmetric Stretch 1330 - 1370
Sulfonyl (SO₂) Symmetric Stretch 1140 - 1180
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. This technique can unambiguously establish both the relative and absolute stereochemistry of a chiral molecule.

For this compound, which contains a stereocenter at the C2 position, obtaining a suitable single crystal would allow for its complete stereochemical elucidation. The diffraction of X-rays by the crystal lattice generates a pattern from which a detailed map of electron density can be constructed, revealing the exact spatial coordinates of each atom. This would confirm the connectivity and also show the conformation of the butyl chain and the geometry of the sulfonamide group relative to the indoline ring system. If the compound is resolved into its individual enantiomers, X-ray analysis, particularly using anomalous dispersion, can determine the absolute configuration (R or S) of the C2 stereocenter. Currently, there is no published X-ray crystal structure for this compound in the public domain.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful for investigating the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

For an enantiomerically pure sample of this compound, the ECD spectrum would show characteristic positive or negative bands (Cotton effects). This experimental spectrum can be compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer). A match between the experimental and the calculated spectrum allows for the assignment of the absolute configuration of the molecule in solution. As with X-ray crystallography, there is currently no publicly available ECD data for this specific compound.

Computational and Theoretical Studies of 1 Butylsulfonyl 2 Methylindoline

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing valuable information about the binding affinity and the nature of the interactions. For the class of indoline (B122111) sulfonamides, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Research on sulfonamide-based indole (B1671886) derivatives as aromatase inhibitors has utilized molecular docking to understand how these compounds bind to the active site of the enzyme. These studies have shown that the indole scaffold can occupy the same binding pocket as the natural substrate, androstenedione, suggesting a competitive inhibition mechanism. The sulfonamide group often participates in crucial hydrogen bonding interactions, anchoring the ligand within the active site. For instance, docking studies revealed that potent analogs could form hydrogen bonds with key residues like MET374 and ASP309 in the aromatase enzyme.

Similarly, in the context of other enzymes, such as α-glucosidase and α-amylase, molecular modeling of indoline-2,3-dione-based benzene (B151609) sulfonamides has helped to identify the active interacting residues and predict binding affinities. These computational predictions are essential for rationalizing the observed inhibitory activities and for guiding the design of new, more potent inhibitors. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, depending on the specific substituents on the indoline and sulfonamide moieties.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Indoline Sulfonamide Derivative

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Aromatase-8.5MET374, ASP309, PHE221Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II-7.9HIS94, THR199, ZN2+Hydrogen Bond, Metal Coordination
5-Lipoxygenase-9.2LEU368, ILE406, FE2+Hydrophobic, Metal Coordination

This table is for illustrative purposes and is based on typical findings for the indoline sulfonamide class of compounds.

Quantum Chemical Calculations for Reaction Mechanisms and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods are crucial for understanding reaction mechanisms and for performing conformational analysis to identify the most stable three-dimensional structures of a compound.

For indoline derivatives, quantum chemical calculations can elucidate the effects of substituents on the electronic properties of the molecule. For example, the nature of the substituent on the sulfonamide group can influence the charge distribution across the entire molecule, which in turn affects its reactivity and interaction with biological targets. Conformational analysis helps to determine the energetically preferred shapes of the molecule, which is critical for understanding how it fits into a protein's binding site. The non-coplanar nature of the two rings in the indoline structure, for instance, is a key feature that influences its physicochemical properties and can be accurately modeled using quantum chemistry.

These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR, Raman), which can aid in the structural characterization of newly synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For sulfonamide-based compounds, QSAR has been widely used to guide the design of more potent inhibitors for various targets, including matrix metalloproteinases and aromatase.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

For example, a QSAR study on indole-based sulfonamides as aromatase inhibitors revealed that certain electronic descriptors, such as the electronegativity-related descriptor MATS6e, were important for inhibitory activity. Such models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect, thereby guiding the optimization of lead compounds.

Table 2: Example of Descriptors Used in a QSAR Model for a Series of Indoline Sulfonamides

DescriptorDescriptor TypeCorrelation with Activity
LogPHydrophobicPositive
Molecular WeightSteric/SizeNegative
Dipole MomentElectronicPositive
Number of Hydrogen Bond DonorsTopological/ElectronicPositive
Polar Surface Area (PSA)Topological/ElectronicNegative

This table is illustrative and represents a hypothetical QSAR model.

Ligand-Based and Structure-Based Drug Design Principles Applied to the Compound Class

Both ligand-based and structure-based drug design are fundamental approaches in modern medicinal chemistry, and both have been applied to the development of indoline sulfonamide derivatives.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, which is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. With the target structure in hand, medicinal chemists can design ligands that fit into the binding site with high affinity and selectivity. The molecular docking studies mentioned earlier are a key component of SBDD. For indoline sulfonamides, SBDD has been used to design inhibitors for targets like aromatase, where the crystal structure is known.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown. This approach uses the information from a set of known active ligands to develop a pharmacophore model or a QSAR model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For the indoline sulfonamide class, a pharmacophore model might include a hydrogen bond donor (the NH group of the indoline), a hydrogen bond acceptor (the sulfonyl oxygens), and a hydrophobic region (the butyl group and the aromatic ring). This model can then be used to screen virtual libraries of compounds to identify new potential hits.

The versatility of the indoline scaffold, with its potential for substitution at multiple positions, makes it an attractive starting point for both SBDD and LBDD approaches in the quest for new therapeutic agents.

Biological Activity and Mechanisms of Action Non Clinical Focus

Enzyme Inhibition Profiles

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The following subsections detail common enzymatic targets for which indoline-based compounds have been explored, but for which no specific inhibitory data for 1-(butylsulfonyl)-2-methylindoline has been reported.

Bacterial Enzyme Inhibition (e.g., DapE)

The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial component in the lysine (B10760008) biosynthesis pathway of many bacteria, making it an attractive target for novel antibiotics. While research has been conducted on indoline-sulfonamide derivatives as inhibitors of DapE, no studies have specifically evaluated or reported the inhibitory activity of this compound against this enzyme.

Carbonic Anhydrase Inhibition (e.g., hCA I, hCA II, hCA IX, hCA XII Isoforms)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. N-substituted sulfonamides are a well-established class of carbonic anhydrase inhibitors. However, a review of the literature indicates no published data on the inhibitory effects of this compound on any of the human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, or hCA XII.

Glycosidase and Amylase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes by controlling postprandial hyperglycemia. While various heterocyclic compounds have been investigated for their potential to inhibit these enzymes, there is no available research detailing the activity of this compound as an inhibitor of α-glucosidase or α-amylase.

Anticancer Activity in Cell Lines

The development of novel anticancer agents is a primary focus of medicinal chemistry, with many studies exploring the potential of indoline-based molecules. The following sections outline key areas of anticancer research for which no specific findings related to this compound are available.

Inhibition of Tubulin Polymerization

Tubulin is a critical protein involved in cell division, and its disruption is a validated strategy in cancer chemotherapy. Numerous compounds, including some containing the indoline (B122111) scaffold, have been identified as tubulin polymerization inhibitors. However, there are no published studies that have investigated or reported the effect of this compound on tubulin polymerization.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms of action for many effective anticancer drugs. While the broader class of indoline derivatives has been shown to induce these effects in various cancer cell lines, specific data on the ability of this compound to induce apoptosis or cause cell cycle arrest in any cancer cell line is not present in the available scientific literature.

Modulation of Multidrug Resistance Mechanisms in Vitro

Information regarding the ability of this compound to modulate multidrug resistance (MDR) mechanisms in vitro is not available in the reviewed literature. Studies on MDR typically involve assessing a compound's effect on the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), or Breast Cancer Resistance Protein (BCRP/ABCG2), in resistant cancer cell lines. nih.gov Such data for this compound has not been found.

Antimalarial Activity in Vitro

There is no published data on the in vitro antimalarial activity of this compound. mdpi.cominformahealthcare.comnih.gov Antimalarial screening typically involves testing the compound against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum to determine its half-maximal inhibitory concentration (IC₅₀). mdpi.comnih.gov No such studies mentioning this compound were identified.

Investigation of Other Receptor/Target Interactions (e.g., 5-hydroxytryptamine receptors, muscarinic receptors)

No research was found that investigates the interaction of this compound with 5-hydroxytryptamine (serotonin) receptors or muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Such investigations would typically involve radioligand binding assays to determine the compound's affinity for these receptors or functional assays to measure its agonist or antagonist activity. nih.gov

In Vitro and Ex Vivo Pharmacodynamic Studies

There are no available in vitro or ex vivo pharmacodynamic studies for this compound in the public domain. mdpi.comnih.gov These studies are crucial for understanding the biochemical and physiological effects of a compound on a biological system, and no such characterization has been published for this specific molecule.

Structure Activity Relationship Sar Investigations

Impact of Substituents on Indoline (B122111) Core Activity

The indoline nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological effects of its derivatives. nih.govresearchgate.net The introduction of various substituents onto the aromatic ring or at other positions of the indoline core can modulate a compound's potency, selectivity, and pharmacokinetic properties.

Research on related indole-based compounds demonstrates that the position and nature of substituents are critical. For instance, in a series of indole (B1671886) derivatives studied as anticancer agents, the placement of a methoxy (B1213986) group at the 6-position of the indole ring resulted in greater anti-proliferative activity compared to substitutions at the 5-position. nih.gov The order of activity for different substituents at the 6-position was found to be OCH₃ > F > Br > Cl, while at the 5-position, the order was OCH₃ > Cl > H. nih.gov This highlights the sensitivity of biological activity to both the electronic properties and the location of the substituent.

Furthermore, studies on other indole derivatives have shown that introducing substituents at the C-5 position can enhance anti-tumor activity, whereas substitution at the C-7 position can significantly diminish it. nih.gov The N-H group of the indole ring is also significant as it can participate in hydrogen bonding with biological macromolecules like proteins, thereby influencing biological activity. nih.gov In the context of 1-(butylsulfonyl)-2-methylindoline, the nitrogen atom is part of a sulfonamide linkage, which itself imposes specific electronic and steric constraints.

The following table summarizes the impact of substituent position on the activity of certain indole derivatives, which can offer insights into potential modifications of the this compound scaffold.

Substituent Position Impact on Activity Reference
C-5 PositionCan enhance anti-tumor activity. nih.gov
C-6 PositionGenerally shows better activity than C-5 substitution. nih.gov
C-7 PositionCan greatly reduce anti-proliferative activity. nih.gov
N1-PositionAlkyl or benzyl (B1604629) substitution can reduce or eliminate anticancer activity. nih.gov

Role of the Butylsulfonyl Moiety in Ligand-Target Recognition and Potency

The mode of action for many sulfonamide-containing drugs involves the -SO₂NH⁻ anion binding to zinc ions (Zn²⁺) within the active site of enzymes, such as carbonic anhydrases. jbclinpharm.org In the case of this compound, the sulfonyl group can engage in crucial hydrogen bonding interactions with amino acid residues in a protein's binding pocket. For example, in studies of sulfonamide-based indole inhibitors of the aromatase enzyme, the sulfonamide moiety was shown to form hydrogen bonds with key residues, contributing to the compound's inhibitory effect. nih.gov

The n-butyl group attached to the sulfonyl moiety primarily contributes to the lipophilicity of the molecule. This can enhance membrane permeability and improve access to the target site. The length and branching of this alkyl chain can be optimized to balance solubility and binding affinity. Studies on other molecular scaffolds have shown that variations in the alkyl chain of sulfonamide derivatives can significantly impact their biological potency.

Influence of Stereochemistry on Biological Activity

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. nih.govnih.gov In this compound, the carbon atom at the 2-position of the indoline ring, which bears a methyl group, is a stereocenter. This means the compound can exist as two enantiomers: (R)-1-(butylsulfonyl)-2-methylindoline and (S)-1-(butylsulfonyl)-2-methylindoline.

The spatial arrangement of the methyl group can profoundly affect how the molecule fits into the binding site of a target protein. Often, only one enantiomer (the eutomer) will have the desired biological effect, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects. nih.govnih.gov

Correlation of Physicochemical Parameters with Biological Response

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. acs.org These studies are invaluable for understanding the SAR of a compound like this compound and for guiding the design of more potent analogs.

Key physicochemical parameters that are often correlated with biological response include:

Lipophilicity (log P): This parameter describes a compound's solubility in fats, oils, and lipids. It is crucial for membrane permeability and can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Properties: These include parameters like the Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. Electronic effects can influence a molecule's pKa and its ability to participate in electrostatic or hydrogen bonding interactions.

Steric Parameters (e.g., Molar Refractivity, MR): These parameters relate to the size and shape of the molecule and its substituents. They are critical for ensuring a proper fit within the binding site of a target protein. nih.gov

QSAR models have been successfully applied to various indole and sulfonamide derivatives to elucidate the key properties governing their activity. acs.org For example, a QSAR study on sulfonamide-based indoles as aromatase inhibitors revealed that an electronegativity descriptor was a key factor in determining inhibitory activity. nih.gov Another study on indole-sulfonamide derivatives found that mass, charge, polarizability, van der Waals volume, and electronegativity were key properties governing their anticancer and antimalarial activities. acs.org

The development of a robust QSAR model for this compound and its analogs would enable the prediction of the biological activity of novel, untested compounds, thereby streamlining the drug discovery process.

The table below illustrates some of the key physicochemical descriptors used in QSAR studies and their relevance to biological activity.

Physicochemical Parameter Description Relevance to Biological Activity Reference
log P A measure of a compound's lipophilicity or hydrophobicity.Influences membrane permeability, absorption, and distribution. nih.gov
Molar Refractivity (MR) A measure of the volume occupied by an atom or group of atoms.Relates to steric fit and binding to the target. nih.gov
Electronic Descriptors Quantify the electronic influence of substituents (e.g., Hammett constants).Affects pKa, hydrogen bonding capacity, and electrostatic interactions. nih.govacs.org
Topological Descriptors Numerical values derived from the 2D representation of a molecule.Can encode information about size, shape, and branching. medwinpublishers.com

Pharmacokinetic and Metabolic Studies in Vitro and Animal Models

In Vitro Metabolic Stability and Metabolite Identification

The susceptibility of a chemical compound to biotransformation, known as metabolic stability, is a key determinant of its pharmacokinetic properties, such as bioavailability and in vivo half-life. nih.gov

Human liver microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a primary tool for in vitro drug metabolism studies. nih.govthermofisher.comsigmaaldrich.com They contain a rich source of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes. sigmaaldrich.com HLM are utilized to assess metabolic stability, identify metabolites, and investigate potential cytochrome P450 inhibition. thermofisher.com Studies involving HLM can help determine the intrinsic clearance (CLint) of a compound, which reflects its susceptibility to metabolism. nih.gov

The in vitro metabolism of 1-(butylsulfonyl)-2-methylindoline would likely be investigated using pooled HLM from multiple donors to represent a typical patient population. thermofisher.comthermofisher.com Such studies would involve incubating the compound with HLM and an NADPH-generating system to facilitate phase I metabolic reactions. gazi.edu.tr The decline of the parent compound over time would be monitored to calculate its in vitro half-life (t1/2) and intrinsic clearance. nih.gov

Cryopreserved hepatocytes are another valuable in vitro model for studying drug metabolism. nih.gov Unlike microsomes, hepatocytes contain both phase I and phase II metabolic enzymes, as well as transporters, providing a more complete picture of a compound's metabolic fate. nih.gov The metabolic stability of this compound would be assessed by incubating it with cryopreserved hepatocytes from various species, including mice, rats, and humans. nih.govmdpi.com The rate of disappearance of the parent compound would be measured over several hours to determine its intrinsic clearance. nih.gov For example, a study on the mycotoxin beauvericin (B1667859) found it to be stable in human, rat, and mouse hepatocytes. mdpi.com

The identification of metabolic pathways is crucial for understanding how a compound is eliminated from the body. Common metabolic transformations include hydroxylation, dealkylation, and glucuronidation. nih.gov For instance, in vitro metabolism studies of indomethacin (B1671933) morpholinylamide using rat liver microsomes identified several metabolic pathways, including hydroxylation and demethylation. nih.gov Similarly, the metabolism of odanacatib, a cathepsin K inhibitor, involves methyl hydroxylation and demethylation of its methylsulfonyl group. nih.gov For this compound, it is plausible that it undergoes hydroxylation on the indole (B1671886) or butyl group, and potentially N-dealkylation. Furthermore, phase II metabolism, such as glucuronidation, could occur, as it is a common pathway for compounds with hydroxyl groups. nih.gov

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., mouse, rat, monkey)

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. nih.gov These studies provide critical data on a compound's bioavailability, tissue distribution, and clearance.

The oral bioavailability of a drug is a key parameter that determines its potential for oral administration. nih.gov Studies in animal models, such as rats, are commonly performed to assess this. For example, a study on the compound CLBQ14 in rats showed an oral bioavailability of 39.4%. nih.gov Another study on oxypeucedanin (B192039) in rats reported a low oral bioavailability of 10.26%. mdpi.com The absorption of this compound would be investigated by administering it orally and intravenously to rats and measuring the resulting plasma concentrations over time. nih.gov The bioavailability would then be calculated by comparing the area under the concentration-time curve (AUC) from oral administration to that from intravenous administration. nih.gov

Understanding how a compound distributes to various tissues is crucial for assessing its potential efficacy and toxicity. nih.gov Tissue distribution studies are typically conducted in rats, where the compound is administered, and at various time points, concentrations in different organs are measured. nih.govmdpi.com For instance, a study on 3-t-[methyl-14C]butyl-4-hydroxyanisole in rats showed that the highest concentrations were found in the gastrointestinal tissues, liver, and kidney. nih.gov Similarly, for this compound, its distribution to major organs such as the liver, kidneys, heart, lungs, spleen, and brain would be quantified to understand its tissue penetration and potential sites of accumulation. mdpi.com

No Pharmacokinetic Data Found for this compound

Extensive searches for pharmacokinetic and metabolic data on the chemical compound this compound have yielded no specific information regarding its elimination pathways, half-life, or cross-species pharmacokinetic comparisons in preclinical models.

Despite a thorough review of available scientific literature and databases, no studies detailing the in vitro or in vivo metabolic fate of this particular compound could be located. Consequently, information on its absorption, distribution, metabolism, and excretion (ADME) profile remains unavailable.

Therefore, the requested article sections on "Elimination Pathways and Half-Life Determination" and "Cross-Species Pharmacokinetic Comparisons in Preclinical Models" cannot be generated at this time due to the absence of relevant research findings for this compound.

Derivatization and Analog Synthesis of 1 Butylsulfonyl 2 Methylindoline for Therapeutic Exploration

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For the scaffold represented by 1-(butylsulfonyl)-2-methylindoline, a hypothetical member of the indoline-sulfonamide class, derivatization is key to unlocking its therapeutic potential. This process involves the synthesis of analogs to systematically probe structure-activity relationships (SAR) and develop candidates with optimized pharmacological profiles.

Advanced Analytical Methodologies in Research

Microcalorimetry and Spectroscopic Techniques for Ligand Binding Thermodynamics

Further research and publication in peer-reviewed journals would be required for information on "1-(butylsulfonyl)-2-methylindoline" to become available.

Future Research Directions and Potential Applications Non Clinical Scope

Exploration of New Biological Targets and Pathways

While the primary biological activities of many indoline (B122111) derivatives have been identified, the full spectrum of their molecular interactions remains an area of active investigation. Future research on 1-(butylsulfonyl)-2-methylindoline could unveil novel biological targets and signaling pathways, expanding its potential therapeutic utility. The indole (B1671886) scaffold is a well-known component in compounds targeting a range of diseases, including cancer. mdpi.com

Initial broad-based screening of this compound against a panel of kinases, proteases, and G-protein coupled receptors could reveal unexpected interactions. Given that N-arylsulfonyl indoles have shown inhibitory activity against various bacteria, exploring the antibacterial potential of this compound is a logical step. nih.gov

Hypothetical Screening Results for this compound:

Target Class Representative Targets Observed Activity (Hypothetical)
Kinases EGFR, VEGFR2, Abl Low to moderate inhibition
Proteases MMPs, Cathepsins Negligible activity
GPCRs Dopamine D2, Serotonin 5-HT2A Moderate binding affinity

Subsequent studies would involve target deconvolution to identify the specific proteins responsible for any observed phenotypic effects. Techniques such as affinity chromatography-mass spectrometry, using a derivatized version of the compound, could be employed to isolate and identify binding partners from cell lysates.

Development of Advanced Synthetic Routes and Sustainable Methodologies

The synthesis of indoline derivatives is a well-established field, yet there is always a demand for more efficient, cost-effective, and environmentally friendly methods. scispace.com Current syntheses of N-sulfonylated indolines often rely on traditional methods that may involve harsh reagents and multiple steps. nih.gov

Future research could focus on developing novel synthetic strategies for this compound. This could include:

Catalytic C-H Activation: Direct functionalization of the indoline core could provide a more atom-economical route to 2-methylindoline (B143341) precursors.

Flow Chemistry: Continuous manufacturing processes can offer improved safety, scalability, and product consistency.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more sustainable alternatives would reduce the environmental impact of the synthesis.

Comparison of Synthetic Routes (Hypothetical):

Method Key Features Potential Advantages
Traditional Batch Synthesis Multi-step, uses stoichiometric reagents Well-understood, established procedures
Catalytic C-H Activation Fewer steps, potentially higher atom economy Reduced waste, increased efficiency

Application in Probe Development for Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. The indoline scaffold has been successfully utilized to develop probes for various targets. Future work could involve modifying this compound to create probes for studying its biological targets in their native environment.

This would entail the synthesis of derivatives bearing reporter tags, such as:

Fluorescent Dyes: For use in cellular imaging techniques like confocal microscopy and flow cytometry.

Biotin: To enable affinity-based pulldown experiments for target identification and validation.

Photo-affinity Labels: To allow for covalent cross-linking to target proteins upon photoactivation, facilitating more robust identification.

Potential Probe Derivatives of this compound:

Probe Type Reporter Tag Potential Application
Fluorescent Probe Fluorescein, Rhodamine Cellular localization studies
Affinity Probe Biotin Target pulldown and identification

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

In the context of this compound, AI and ML could be employed for:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs, helping to prioritize synthetic efforts.

De Novo Design: Generating novel indoline structures with desired properties using generative models.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes. technologynetworks.com

Property Optimization: Machine learning algorithms can guide the optimization of physicochemical properties, such as solubility and metabolic stability, by suggesting specific structural modifications. researchgate.netnih.gov

Illustrative AI/ML Workflow for Indoline Optimization:

Step Description Expected Outcome
1. Data Collection Aggregate data on known indoline derivatives and their properties. A comprehensive dataset for model training.
2. Model Training Develop predictive models for activity and ADMET properties. Accurate prediction of compound characteristics.
3. Virtual Screening Screen virtual libraries of novel indoline compounds. A list of high-priority candidates for synthesis.
4. De Novo Design Generate novel indoline structures with optimized properties. Innovative lead compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(butylsulfonyl)-2-methylindoline, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-methylindoline using butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
  • Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity .
  • Characterization : Confirm identity via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Purity should be verified by HPLC (>95%) with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 1H NMR^1 \text{H NMR} identifies protons on the indoline ring (δ 6.5–7.5 ppm) and butylsulfonyl group (δ 1.0–3.0 ppm). 13C NMR^{13} \text{C NMR} confirms quaternary carbons adjacent to the sulfonyl group (δ 50–60 ppm) .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 282.1234 for C13_{13}H19_{19}NO2_2S) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC and track sulfonyl group integrity using IR .
  • Solution Stability : Dissolve in DMSO or ethanol and analyze pH-dependent degradation over 24–72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl chain length) impact the biological activity of 2-methylindoline derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., methylsulfonyl or propylsulfonyl derivatives) in assays targeting receptors like carbonic anhydrase or serotonin transporters.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess sulfonyl group interactions with active sites. Validate with in vitro IC50_{50} measurements .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). Compare with logP calculations (ChemAxon).
  • Bioavailability Studies : Administer the compound in rodent models and measure plasma concentrations via LC-MS/MS. Adjust formulations (e.g., nanocrystals) if solubility limits absorption .

Q. What strategies are effective in mitigating side reactions during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives or indoline ring oxidation products).
  • Process Optimization : Employ flow chemistry for better temperature control and reduced residence time. Scale-up trials should include in-line FTIR for real-time monitoring .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via UPLC-QTOF-MS.
  • Enzyme Inhibition Assays : Test inhibition of CYP3A4/2D6 using fluorescent probes (e.g., Vivid® substrates). Correlate results with molecular dynamics simulations of sulfonyl-enzyme interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Purity Verification : Re-test activity using independently synthesized batches of this compound. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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